Cnidioside B methyl ester

Description

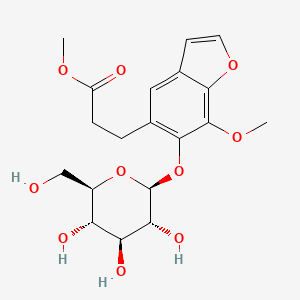

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARIHENRSOEJOC-DGQOTAAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)OC)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of Cnidioside B Methyl Ester: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural source, isolation, and potential biological activities of Cnidioside B methyl ester. This document collates available scientific data to provide a foundational understanding of this natural compound.

Primary Natural Source

This compound has been identified in several plant species, with the most prominently cited sources belonging to the Apiaceae and Rutaceae families. The primary botanical sources include:

-

Ammi majus L.: Commonly known as bishop's weed, this plant is a well-documented source of various furanocoumarins and other natural products.

-

Angelica furcijuga: A species of flowering plant in the carrot family, Apiaceae.

-

Cnidium monnieri (L.) Cusson: Known as Monnier's snowparsley, the fruits of this plant have been used in traditional medicine and are a source of Cnidioside B and its methyl ester.

-

Ruta graveolens L.: Commonly known as common rue, this herb is recognized for its diverse chemical constituents, including Cnidioside B and its methyl ester.

While these plants are identified as sources, the concentration and ease of extraction of this compound can vary depending on the plant part, geographical location, and harvesting time.

Experimental Protocols: Isolation and Purification

A detailed, standardized protocol for the isolation of this compound is not extensively documented across all identified sources. However, a general methodology can be inferred from the isolation of similar glycosidic compounds from these plant species. The following represents a composite, generalized workflow.

A. Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., fruits of Cnidium monnieri or aerial parts of Ruta graveolens) is the starting point.

-

Solvent Extraction: The powdered material is typically subjected to sequential extraction with solvents of increasing polarity. A common starting solvent is methanol or ethanol, followed by partitioning with n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity. Cnidioside B and its methyl ester, being glycosides, are expected to concentrate in the more polar fractions, such as the n-butanol extract.

B. Chromatographic Separation

-

Column Chromatography: The n-butanol soluble fraction is often subjected to column chromatography over silica gel or other stationary phases like Diaion HP-20.

-

Gradient Elution: A gradient elution system is employed, typically starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative high-performance liquid chromatography (HPLC) with a C18 column, to yield the pure compound.

C. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Quantitative Data

Specific yield percentages for this compound from its natural sources are not widely reported in the currently available literature. The yield is highly dependent on the extraction and purification methods employed, as well as the initial concentration in the plant material.

Biological Activity and Signaling Pathways

At present, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of purified this compound. While the crude extracts of the source plants, such as Cnidium monnieri and Ruta graveolens, have been reported to possess various pharmacological properties, including anti-inflammatory and cytotoxic effects, the direct contribution of this compound to these activities has not been elucidated.

Further research is required to determine the in vitro and in vivo effects of this compound, including:

-

Cytotoxicity: Evaluation against various cancer cell lines to determine its potential as an anticancer agent.

-

Anti-inflammatory Activity: Investigation of its ability to modulate inflammatory pathways, such as the NF-κB or MAPK signaling cascades.

Visualizing the Research Landscape

To facilitate a clearer understanding of the current knowledge and future research directions, the following diagrams illustrate the logical relationships and potential experimental workflows.

Conclusion

This compound is a natural product with identified botanical sources, yet it remains a compound with underexplored biological potential. This guide highlights the current state of knowledge and underscores the need for further research to establish detailed isolation protocols, quantify yields, and investigate its pharmacological activities and underlying mechanisms. Such studies are essential for unlocking the potential of this compound in drug discovery and development.

Absence of Cnidioside B Methyl Ester in Ammi majus: A Technical Guide to Furanocoumarin Isolation as a Methodological Proxy

Initial Research Findings: A comprehensive review of the current scientific literature did not yield any evidence of the isolation of cnidioside B methyl ester from Ammi majus. Existing research on the phytochemical composition of Ammi majus extensively documents the presence of various furanocoumarins, but not this compound. This compound has been identified in other plant species such as Angelica Furcijuga, Cnidium Monnieri, and Ruta Graveolens[1].

In light of these findings, this technical guide will focus on the well-documented isolation and quantification of major furanocoumarins from Ammi majus. The methodologies presented here serve as a practical proxy for researchers interested in compound isolation from this plant, providing a detailed framework that can be adapted for the investigation of other, less-characterized constituents.

The primary bioactive compounds of interest in Ammi majus are furanocoumarins, including xanthotoxin (methoxsalen, 8-methoxypsoralen), bergapten (5-methoxypsoralen), and isopimpinellin[2]. These compounds are utilized for their photosensitizing effects in the treatment of skin disorders like vitiligo and psoriasis[2].

Quantitative Analysis of Furanocoumarins in Ammi majus

The fruit of Ammi majus is a rich source of furanocoumarins. Quantitative analysis using techniques such as Accelerated Solvent Extraction (ASE) coupled with High-Performance Liquid Chromatography (HPLC) has been effectively employed to determine the concentration of these compounds.

| Compound | Concentration (mg/100 g Dry Weight) | Percentage of Total Coumarin Fraction | Reference |

| Isopimpinellin (IsoP) | 404.14 | 24.56% | [3][4] |

| Xanthotoxin (8-MOP) | 368.03 | 22.36% | [3][4] |

| Bergapten (5-MOP) | 253.05 | 15.38% | [3][4] |

| Imperatorin (IMP) | 41.60 | 2.52% | [3] |

Experimental Protocols

Plant Material and Extraction

The primary method for extracting furanocoumarins from Ammi majus fruits is Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE). This technique has demonstrated high efficiency in extracting coumarins from plants of the Apiaceae family[3].

Accelerated Solvent Extraction (ASE) Protocol:

-

Plant Material: Mature fruits of Ammi majus.

-

Instrumentation: Accelerated Solvent Extractor (ASE).

-

Solvent: Methanol.

-

Temperature: 130 °C.

-

Procedure:

-

The dried and powdered plant material is packed into the extraction cell.

-

The cell is filled with methanol and heated to the specified temperature.

-

The solvent is pressurized to maintain a liquid state above its boiling point.

-

The extraction is performed for a set duration.

-

The resulting extract is collected for further analysis and purification.

-

The highest extraction yield of 28.81 ± 0.49% was achieved using methanol at 130 °C[3]. This extract was found to be optimal for the quantitative estimation of the main furanocoumarins[3].

Purification of Furanocoumarins

For the preparative isolation of individual furanocoumarins, a multi-step chromatographic approach is typically employed.

Liquid Chromatography/Centrifugal Partition Chromatography (LC/CPC) Protocol:

-

Initial Extract: Dichloromethane extract is often selected for preparative isolation.

-

Instrumentation: Centrifugal Partition Chromatography (CPC) system.

-

Methodology:

-

The crude extract is dissolved in a suitable solvent system.

-

The solution is injected into the CPC system.

-

The separation is achieved based on the differential partitioning of the compounds between two immiscible liquid phases.

-

Fractions are collected and analyzed for the presence of the target compounds.

-

Further purification may be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).

-

Visualizations

Caption: Experimental workflow for the extraction and isolation of furanocoumarins from Ammi majus.

Caption: Major classes of bioactive compounds isolated from Ammi majus.

References

The Bioactive Potential of Ruta graveolens: A Technical Guide for Drug Discovery and Development

Introduction

Ruta graveolens L., commonly known as rue, is a perennial herb belonging to the Rutaceae family, with a long history in traditional medicine for treating a wide array of ailments.[1][2] Modern phytochemical research has revealed that this plant is a rich reservoir of bioactive compounds, including alkaloids, coumarins, flavonoids, and essential oils, which are responsible for its diverse pharmacological properties.[2][3] These constituents have demonstrated significant anti-inflammatory, antimicrobial, antioxidant, cytotoxic, and enzyme-inhibiting activities, making Ruta graveolens a plant of considerable interest for drug discovery and development professionals.[1] This technical guide provides an in-depth overview of the bioactivities of compounds derived from R. graveolens, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.

Quantitative Bioactivity Data

The bioactive potential of extracts and isolated compounds from Ruta graveolens has been quantified across numerous studies. The following tables summarize the key findings for anti-inflammatory, antimicrobial, antioxidant, cytotoxic, and enzyme inhibitory activities.

Table 1: Anti-inflammatory Activity

| Extract/Compound | Assay | Target/Model | Concentration/Dose | Result | Reference(s) |

| Methanolic Extract | Nitric Oxide (NO) Inhibition | LPS-stimulated murine macrophages | - | 73% inhibition | [4] |

| 50% Methanolic Extract | Nitric Oxide (NO) Inhibition | LPS-induced mouse macrophage J-774 | IC50: 345 µg/mL | Dose-dependent inhibition | [3] |

| Rg001 & Rg002 (Coumarins) | NO and IL-1β Inhibition | LPS-stimulated murine macrophages | Not specified | Potent inhibitors | [4] |

| Ethanolic Extract | sPLA2 Enzyme Inhibition | Human Pleural Fluid (HPF) | 50 µg | 66.6% inhibition | [5] |

| Aqueous Extract | sPLA2 Enzyme Inhibition | Human Pleural Fluid (HPF) | 50 µg | 46.6% inhibition | [5] |

| Phenolic Extract | Protein Denaturation | Bovine Serum Albumin | 200 µg/mL | 50.61% inhibition | [2][6] |

| Phenolic Extract | Membrane Stabilization | HRBC | 200 µg/mL | 44.12% stabilization | [2][6] |

| Extract | Anti-edema | Carrageenan-induced rat paw edema | 20 mg/kg | 90.9% inhibition | [6] |

Table 2: Antimicrobial and Antifungal Activity

| Extract/Compound | Organism | Assay | MIC/MBC/MFC Value | Reference(s) |

| Methanolic Extract | Staphylococcus aureus | Broth Microdilution | 0.625 mg/mL | [3][6] |

| Methanolic Extract | Listeria monocytogenes | Broth Microdilution | 1.25 mg/mL | [3][6] |

| Methanolic Extract | Escherichia coli | Broth Microdilution | 1.25 mg/mL | [3][6] |

| Ethanolic Extract | Methicillin-Resistant S. aureus (MRSA) | Broth Microdilution | 0.78 mg/mL | [7] |

| 90% Ethanolic Extract | Staphylococcal strains | Broth Microdilution | 2.1 mg/mL (Avg. MIC) | [8] |

| 90% Ethanolic Extract | Propionibacterium acnes | Broth Microdilution | 1.38 mg/mL (Avg. MIC) | [8] |

| Essential Oil | S. pyogenes, S. aureus, S. mutans | Broth Microdilution | 1.25 mg/mL (MIC) | [9] |

| Essential Oil | Candida albicans | Broth Microdilution | 5 mg/mL (MIC) | [9] |

| Essential Oil | Various Bacteria | Broth Microdilution | 0.70 - 1.58 µg/mL | [10] |

| Essential Oil | Candida albicans | Broth Microdilution | 22.00 µg/mL | [10] |

Table 3: Antioxidant Activity

| Extract/Compound | Assay | IC50 Value | Reference(s) |

| Methanolic Extract | DPPH Radical Scavenging | 19.50 ± 0.03 µg/mL | [11] |

| Methanolic Extract | ABTS Radical Scavenging | 48.32 ± 0.01 µg/mL | [11] |

| Essential Oil | DPPH Radical Scavenging | 0.25 ± 0.09 mg/mL | [9] |

| Hydroalcoholic Extract | DPPH Radical Scavenging | 159.17 ± 1.56 µg/mL | [12] |

| Methanolic Extract | DPPH Radical Scavenging | 200.5 µg/mL | [13] |

| In vitro Shoot Culture Extract | DPPH Radical Scavenging | 33 - 60 µg/mL | [14] |

Table 4: Cytotoxic Activity

| Extract/Compound | Cell Line | Assay | IC50 Value | Reference(s) |

| 80% Methanolic Extract | HCT116 (Colon Cancer) | Cell Viability | 75 µg/mL | [3] |

| 80% Methanolic Extract | MCF7 (Breast Cancer) | Cell Viability | 150 µg/mL | [3] |

| 80% Methanolic Extract | DU-145 (Prostate Cancer) | Cell Viability | 200 µg/mL | [3] |

| 80% Methanolic Extract | PC3 (Prostate Cancer) | Cell Viability | 300 µg/mL | [3] |

| Arborinine (Alkaloid) | HeLa (Cervical Carcinoma) | Cell Viability | 1.84 µg/mL | [15] |

| Arborinine (Alkaloid) | MCF-7 (Breast Adenocarcinoma) | Cell Viability | 11.74 µg/mL | [15] |

| Arborinine (Alkaloid) | A431 (Skin Epidermoid Carcinoma) | Cell Viability | 12.95 µg/mL | [15] |

Table 5: Enzyme Inhibitory Activity

| Extract/Compound | Enzyme | Substrate(s) | IC50 Value | Reference(s) |

| Hexane Extract | Acetylcholinesterase (AChE) | Not specified | 34 µg/mL | [3] |

| Hexane Extract | Butyrylcholinesterase (BuChE) | Not specified | 61 µg/mL | [3] |

| Methanolic Extract | Aldehyde Oxidase | Benzaldehyde | 10.4 µg/mL | [16] |

| Methanolic Extract | Aldehyde Oxidase | Vanillin | 10.1 µg/mL | [16] |

| Methanolic Extract | Aldehyde Oxidase | Phenanthridine | 43.2 µg/mL | [16] |

Experimental Protocols

The data presented above were generated using a variety of established methodologies. This section provides a generalized overview of the key experimental protocols employed in the research of Ruta graveolens bioactivity.

Plant Material Preparation and Extraction

-

Collection and Authentication: Aerial parts (leaves, stems, flowers) of R. graveolens are collected, often during the flowering season.[9][17] The plant material is authenticated by a botanist, and a voucher specimen is typically deposited in a herbarium.

-

Drying and Pulverization: The plant material is air-dried or shade-dried at room temperature and then ground into a fine powder to increase the surface area for extraction.[18][19]

-

Extraction:

-

Maceration: This is a common method where the powdered plant material is soaked in a solvent (e.g., methanol, ethanol, hexane) for an extended period (days) with occasional agitation.[16][20] The resulting mixture is filtered to yield the crude extract.

-

Steam Distillation: This method is used specifically for extracting volatile compounds, such as those found in essential oils. Steam is passed through the plant material, causing the volatile oils to evaporate. The vapor is then condensed and collected.[9][21]

-

Solvent Partitioning: Crude extracts are often further fractionated by sequential liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.[20]

-

Bioassay-Guided Isolation of Active Compounds

The process of identifying specific bioactive compounds from a complex plant extract often follows a bioassay-guided fractionation strategy.

Caption: Bioassay-Guided Fractionation Workflow.

This iterative process involves separating the active extract into fractions, testing each fraction for the desired biological activity, and further purifying the most active fractions until a single, pure compound is isolated.[22] The structure of the isolated compound is then determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

Key Bioactivity Assays

-

Antioxidant Activity (DPPH Assay):

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

-

Various concentrations of the plant extract are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance of the solution is measured spectrophotometrically (typically around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[12][14]

-

-

Antimicrobial Activity (Broth Microdilution for MIC):

-

A standardized inoculum of the target microorganism is prepared.

-

Serial two-fold dilutions of the plant extract are made in a liquid growth medium in a 96-well microtiter plate.

-

The microbial inoculum is added to each well.

-

Positive (medium + inoculum) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the extract that visibly inhibits microbial growth.[8]

-

-

Cytotoxic Activity (MTT Assay):

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the plant extract and incubated for a specified period (e.g., 48-72 hours).

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

-

Living, metabolically active cells reduce the yellow MTT to a purple formazan product.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read on a plate reader, and cell viability is calculated relative to untreated control cells. The IC50 value is determined.[3][23]

-

-

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

-

Macrophage cells (e.g., RAW 264.7 or J774) are cultured in a 96-well plate.

-

The cells are pre-treated with various concentrations of the plant extract.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After incubation, the amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.

-

The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the extract.[3][4]

-

Signaling Pathways and Mechanisms of Action

Research into the anticancer properties of Ruta graveolens has elucidated its impact on critical cellular signaling pathways. A methanolic extract has been shown to exert its effects through a dual mechanism: inducing DNA damage pathways while simultaneously inhibiting pro-survival signals.[23][24]

The extract triggers the p53 pathway, a critical tumor suppressor network.[3][23] This activation leads to the focal concentration of DNA damage response proteins such as 53BP1 and γ-H2AX, indicating the induction of DNA double-strand breaks.[23][24] Concurrently, the extract potently inhibits the PI3K/Akt signaling pathway by reducing the levels of phosphorylated (active) Akt.[3][23] The Akt pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition, combined with the induction of DNA damage, pushes cancer cells towards cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death), as evidenced by the activation of caspase-3.[23]

Caption: Anticancer Signaling Pathways of R. graveolens.

Conclusion

Ruta graveolens is a compelling source of natural products with a broad spectrum of validated biological activities. The quantitative data clearly demonstrate potent anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects of its extracts and isolated compounds, such as coumarins and alkaloids. The elucidation of its mechanisms of action, particularly the modulation of key cancer signaling pathways like p53 and Akt, provides a strong rationale for its further investigation in drug development programs. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and scientists aiming to harness the therapeutic potential of this remarkable medicinal plant. Future research should focus on the continued bioassay-guided isolation of novel compounds, preclinical in vivo efficacy studies, and toxicological assessments to translate these promising findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. ANTI-INFLAMMATORY COMPOUNDS FROM MEDICINAL PLANT RUTA GRAVEOLENS | International Society for Horticultural Science [ishs.org]

- 5. jptcp.com [jptcp.com]

- 6. d-nb.info [d-nb.info]

- 7. Effect of Ruta graveolens Extract on the Major Virulence Factors in Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THE EFFECT OF RUTA GRAVEOLENS L. ETHANOLIC EXTRACTS ON SKIN ISOLATES OF STAPHYLOCOCCI AND PROPIONIBACTERIUM ACNES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Ruta graveolens and rutin, as its major compound: investigating their effect on spatial memory and passive avoidance memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitory effects of Ruta graveolens L. extract on guinea pig liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. foodresearchlab.com [foodresearchlab.com]

- 22. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ruta graveolens extract induces DNA damage pathways and blocks Akt activation to inhibit cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cnidioside B Methyl Ester: Chemical Structure, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cnidioside B methyl ester is a naturally occurring glucoside belonging to the benzofuran class of compounds. First isolated from the fruits of Ammi majus L., a plant with a long history in traditional medicine, this molecule presents an interesting scaffold for further scientific investigation.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Due to the limited specific research on this particular compound, this report also explores the known biological activities of structurally related benzofuran glucosides and extracts from Ammi majus, offering insights into its potential pharmacological applications.

Chemical Structure and Physicochemical Properties

This compound possesses a core benzofuran ring system linked to a glucose moiety and a methyl propanoate group. The precise chemical name is methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₁₀ | [2] |

| Molecular Weight | 412.39 g/mol | [2] |

| CAS Number | 158500-59-5 | |

| Topological Polar Surface Area | 148 Ų | |

| Hydrogen Bond Donor Count | 4 | |

| Hydrogen Bond Acceptor Count | 10 | |

| LogP | -0.65 | [2] |

| Density | 1.4±0.1 g/cm³ | [2] |

| Boiling Point | 603.5±55.0 °C at 760 mmHg | [2] |

| Flash Point | 318.8±31.5 °C | [2] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: This is a predicted dataset based on typical values for similar structures and should be confirmed with experimental data.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Benzofuran Moiety | |||

| 2 | ~145 | ~7.6 | d |

| 3 | ~105 | ~6.8 | d |

| 3a | ~150 | - | - |

| 4 | ~115 | ~7.0 | s |

| 5 | ~128 | - | - |

| 6 | ~148 | - | - |

| 7 | ~140 | - | - |

| 7a | ~155 | - | - |

| OCH₃-7 | ~56 | ~3.9 | s |

| Propanoate Moiety | |||

| α-CH₂ | ~35 | ~2.9 | t |

| β-CH₂ | ~30 | ~2.6 | t |

| C=O | ~173 | - | - |

| OCH₃ | ~52 | ~3.7 | s |

| Glucose Moiety | |||

| 1' | ~103 | ~5.0 | d |

| 2' | ~74 | ~3.5 | m |

| 3' | ~77 | ~3.6 | m |

| 4' | ~70 | ~3.4 | m |

| 5' | ~78 | ~3.7 | m |

| 6' | ~61 | ~3.8, 3.9 | m |

Mass Spectrometry: The fragmentation pattern of this compound in mass spectrometry would be expected to show an initial loss of the glucose moiety (162 Da) followed by fragmentation of the aglycone. Cleavage at the ether linkage and within the propanoate side chain would likely be observed.

Experimental Protocols

Isolation of this compound from Ammi majus

The following is a generalized protocol based on the original isolation report by Elgamal et al. and standard phytochemical extraction techniques.

-

Extraction: The dried and powdered fruits of Ammi majus are subjected to exhaustive extraction with methanol at room temperature.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain the glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

-

Purification: Fractions containing the compound of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Potential Biological Activities

While there is a lack of specific studies on the biological activities of this compound, the known pharmacological properties of Ammi majus extracts and other benzofuran derivatives provide a basis for predicting its potential therapeutic effects.

1. Anti-inflammatory Activity: Extracts of Ammi majus have been shown to possess anti-inflammatory properties. Many naturally occurring benzofurans exhibit anti-inflammatory effects by modulating key inflammatory pathways. For instance, some flavonoids and coumarins, also found in Ammi majus, are known to inhibit pro-inflammatory enzymes and cytokines.

2. Antimicrobial Activity: Benzofuran derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][6] The benzofuran nucleus is considered a privileged scaffold in medicinal chemistry for the development of new antimicrobial agents.

3. Anticancer Activity: Several compounds isolated from Ammi majus, such as the furanocoumarin xanthotoxin, have demonstrated cytotoxic activity against cancer cell lines.[7] Furthermore, various synthetic and natural benzofuran derivatives have been investigated for their potential as anticancer agents, acting through mechanisms such as apoptosis induction and cell cycle arrest.[8]

Disclaimer: The signaling pathway depicted is a generalized representation of inflammatory signaling and the inhibitory role of this compound is purely hypothetical, based on the activities of related compounds.

Conclusion and Future Directions

This compound is a benzofuran glucoside with a well-defined chemical structure. While its physicochemical properties have been characterized, a significant gap exists in the scientific literature regarding its biological activities and pharmacological potential. The known therapeutic effects of its source plant, Ammi majus, and the broader class of benzofuran compounds suggest that this compound could possess valuable anti-inflammatory, antimicrobial, and anticancer properties.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the bioactivity of pure this compound in a range of in vitro and in vivo assays to confirm its potential pharmacological effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Synthetic Methodologies: Developing an efficient and scalable synthetic route to enable the production of larger quantities for extensive research and potential drug development.

The exploration of this and other natural products from medicinal plants continues to be a promising avenue for the discovery of novel therapeutic agents.

References

Cnidioside B methyl ester CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on Cnidioside B methyl ester, a natural product of interest in phytochemical research. While comprehensive biological data and detailed experimental protocols remain limited in publicly accessible literature, this document consolidates the existing physiochemical properties to serve as a foundational resource.

Core Compound Identification

A crucial first step in any research endeavor is the accurate identification of the compound of interest. This compound is identified by the following key parameters:

| Identifier | Value | Source(s) |

| CAS Number | 158500-59-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₂₄O₁₀ | [1][3] |

| Molecular Weight | Approximately 412.39 g/mol | [1][3][5] |

| Synonyms | 6-(β-D-glucopyranosyloxy)-7-methoxy-5-benzofuranpropanoic acid, methyl ester; methyl 3-(7-methoxy-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1-benzofuran-5-yl)propanoate |

Biological Activity and Therapeutic Potential

Further research is required to explore potential activities, which might be inferred from related compounds or plant extracts, including but not limited to anti-inflammatory, antioxidant, or antimicrobial properties.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not extensively documented in the reviewed literature. Researchers seeking to work with this compound may need to develop methodologies based on general principles of natural product chemistry and pharmacology.

A generalized workflow for the isolation and characterization of a natural product like this compound is presented below. This is a hypothetical workflow and would require optimization for this specific compound.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Potential of Cnidioside B Methyl Ester: A Review of Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: As of late 2025, a thorough review of published scientific literature reveals a notable absence of studies specifically investigating the cytotoxic effects of Cnidioside B methyl ester. While this particular compound remains uncharacterized in the context of cytotoxicity, its structural classification as a benzofuran and its origin from the plant Cnidium monnieri—a source of known cytotoxic compounds—provide a compelling basis for inferring its potential biological activities. This guide will, therefore, focus on the cytotoxic profiles of structurally related benzofurans and other bioactive constituents isolated from Cnidium monnieri, offering a valuable framework for future research into this compound.

I. Cytotoxic Compounds from Cnidium monnieri

Cnidium monnieri (L.) Cusson is a medicinal plant long used in traditional Chinese medicine. Modern phytochemical investigations have revealed a rich composition of bioactive molecules, particularly coumarins, which have demonstrated significant cytotoxic properties against various cancer cell lines.

Several coumarins isolated from the fruits of Cnidium monnieri have been evaluated for their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Osthol | P-388 (Murine Leukemia) | Not specified, but strongest activity | [1] |

| Osthol | HL-60 (Human Leukemia) | Not specified | [1][2] |

| Osthol | HeLa (Cervical Carcinoma) | Not specified | [1][2] |

| Osthol | CoLo 205 (Colorectal Carcinoma) | Not specified | [1][2] |

| Imperatorin | HL-60 (Human Leukemia) | Not specified, highest sensitivity | [1][2] |

| Imperatorin | P-388 (Murine Leukemia) | Not specified | [1] |

| Bergapten | CoLo 205 (Colorectal Carcinoma) | Not specified | [1] |

| Bergapten | HeLa (Cervical Carcinoma) | Not specified | [1] |

| Isopimpinellin | CoLo 205 (Colorectal Carcinoma) | Not specified | [1] |

| Xanthotoxin | CoLo 205 (Colorectal Carcinoma) | Not specified | [1] |

| Osthole | KB (Human Epidermal Carcinoma) | Moderately active | [3] |

| Osthole | MCF7 (Human Breast Carcinoma) | Moderately active | [3] |

| Osthole | SK-LU-1 (Human Lung Carcinoma) | Moderately active | [3] |

| Osthole | HepG2 (Hepatocellular Carcinoma) | Moderately active | [3] |

Note: Specific IC50 values were not consistently provided in the abstracts of the search results, but the relative cytotoxic strengths were indicated.

The evaluation of the cytotoxic activity of compounds from Cnidium monnieri has primarily involved the following methodologies:

-

Cell Lines: A variety of human and murine cancer cell lines have been utilized, including HL-60 (leukemia), HeLa (cervical carcinoma), CoLo 205 (colorectal carcinoma), P-388 (murine leukemia), KB (epidermal carcinoma), MCF7 (breast carcinoma), SK-LU-1 (lung carcinoma), and HepG2 (hepatocellular carcinoma).[1][2][3]

-

Cytotoxicity Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Apoptosis Detection: The induction of apoptosis, a form of programmed cell death, is a key indicator of anticancer activity. Methods used to detect apoptosis in cells treated with Cnidium monnieri coumarins include:

The coumarins osthol and imperatorin, isolated from Cnidium monnieri, have been shown to induce apoptosis in HL-60 leukemia cells.[2][4] The mechanism involves the degradation of PARP, a protein that is cleaved during caspase-dependent apoptosis. This suggests the activation of the caspase cascade, a central component of the apoptotic signaling pathway.

Caption: Apoptotic pathway induced by osthol and imperatorin in HL-60 cells.

II. The Cytotoxic Potential of the Benzofuran Scaffold

This compound is characterized by a benzofuran core structure. Benzofuran derivatives, both natural and synthetic, are recognized for their wide range of biological activities, including significant anticancer properties.[5][6]

Several naturally occurring benzofuran derivatives have demonstrated promising cytotoxic effects:

-

Ailanthoidol: This benzofuran, isolated from Zanthoxylum ailanthoides, exhibits potent cytotoxicity in Huh7 hepatoma cells, with IC50 values of 45 µM at 24 hours and 22 µM at 48 hours.[5] It showed greater potency in mutant p53 Huh7 cells compared to wild-type p53 HepG2 cells.[5]

-

A benzofuran derivative from Morus alba L.: This compound has been shown to inhibit cell proliferation and induce mitochondrial apoptosis and autophagy in human non-small-cell lung carcinoma (NSCLC) cells (PC9 and A549).[5]

The benzofuran scaffold has served as a template for the synthesis of novel anticancer agents. For instance, certain bromo derivatives of benzofuran have shown selective toxicity towards human leukemia cell lines.[6] One such compound demonstrated remarkable cytotoxicity against K562 and HL-60 leukemic cells with IC50 values of 5.0 µM and 0.1 µM, respectively, while being non-toxic to HeLa cells and normal endothelial cells.[6] This selective cytotoxicity was attributed to the induction of apoptosis.[6]

Caption: A generalized workflow for the development of benzofuran-based anticancer agents.

III. Conclusion and Future Directions

While direct evidence of the cytotoxic effects of this compound is currently unavailable, the existing body of research on related compounds provides a strong rationale for its investigation. The cytotoxic and pro-apoptotic activities of coumarins from Cnidium monnieri and the broader class of benzofuran derivatives suggest that this compound may possess similar anticancer properties.

Future research should prioritize the isolation or synthesis of this compound to enable its cytotoxic evaluation against a panel of cancer cell lines. Mechanistic studies should then be undertaken to elucidate its mode of action, including its effects on cell cycle progression, apoptosis, and relevant signaling pathways. Such investigations will be crucial in determining the potential of this compound as a novel lead compound in cancer drug discovery.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Cytotoxic activity of coumarins from the fruits of Cnidium monnieri on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Main constituents from the seeds of Vietnamese Cnidium monnieri and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Antimicrobial Profile of Cnidioside B Methyl Ester Remains Undefined

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the antimicrobial properties of Cnidioside B methyl ester. Despite its isolation from plants with known medicinal uses, no specific data on its antibacterial or antifungal activity, including minimum inhibitory concentration (MIC) values, has been publicly reported. This technical guide synthesizes the available information on related compounds and outlines the standard methodologies that would be required to assess the antimicrobial potential of this compound, providing a roadmap for future research in this area.

This compound is a known phytochemical, isolated from plants such as Cnidium monnieri[1], a traditional Chinese medicine with documented antimicrobial effects.[2][3][4] However, the antimicrobial activities of the crude extracts of Cnidium monnieri are attributed to other constituents, primarily coumarins and fatty acid methyl esters.[2][5] This leaves the specific contribution, if any, of this compound to the plant's overall antimicrobial profile as an open question for the scientific community.

This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of novel antimicrobial agents. Given the lack of direct data, this document will focus on providing the necessary framework for initiating such an investigation.

Quantitative Data: A Call for Investigation

At present, there is no quantitative data available in the public domain regarding the antimicrobial activity of this compound. To address this, a systematic evaluation against a panel of clinically relevant bacterial and fungal pathogens is required. The primary metric for this initial assessment would be the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

For context, studies on various fatty acid methyl esters (FAMEs) isolated from other natural sources have demonstrated a range of antimicrobial activities. A summary of representative MIC values for various FAMEs against different microorganisms is presented in Table 1. It is important to note that these values are for compounds structurally distinct from this compound and should be considered only as a general reference for the potential activity of methyl esters.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Various Fatty Acid Methyl Esters (FAMEs) Against Selected Microorganisms.

| Fatty Acid Methyl Ester | Microorganism | MIC (µg/mL) | Reference |

| Not Available | Not Available | Not Available | Not Available |

| No specific MIC data for this compound is currently available in the scientific literature. |

Experimental Protocols: A Blueprint for Discovery

To determine the antimicrobial activity of this compound, standardized methodologies should be employed. The following protocols, based on established microbiological techniques, are recommended for a thorough investigation.

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This is a standard laboratory procedure to determine the lowest concentration of a substance that inhibits the growth of a microorganism.

-

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

-

Materials:

-

This compound

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth without the compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay is performed to determine if an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

-

Objective: To determine the MBC or MFC of this compound.

-

Procedure:

-

Following the MIC assay, take an aliquot from the wells showing no visible growth.

-

Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

Incubate the plates under suitable conditions.

-

The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable colonies compared to the initial inoculum.

-

Visualizing the Path Forward: Experimental Workflow

To provide a clear overview of the necessary research steps, the following workflow diagram is presented.

Potential Signaling Pathways and Mechanisms of Action

While there is no information on the signaling pathways affected by this compound, many natural antimicrobial compounds exert their effects through common mechanisms. Should this compound demonstrate antimicrobial activity, potential mechanisms to investigate would include:

-

Disruption of Cell Membrane Integrity: Many antimicrobial agents interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Cell Wall Synthesis: This is a common mechanism for antibiotics that target the peptidoglycan layer in bacteria.

-

Inhibition of Protein Synthesis: Some compounds can bind to ribosomal subunits and inhibit the translation process.

-

Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can halt microbial growth.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are often more resistant to antimicrobial agents.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by an antimicrobial agent.

Conclusion and Future Directions

The antimicrobial activity of this compound represents a significant unexplored area in the field of natural product research. The lack of available data underscores the need for foundational studies to determine its potential as an antimicrobial agent. The experimental framework provided in this guide offers a starting point for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future research should focus on obtaining pure this compound and conducting comprehensive MIC and MBC/MFC testing against a broad panel of pathogenic microorganisms. Positive results from these initial screens would warrant further investigation into its mechanism of action and potential effects on microbial signaling pathways, paving the way for the development of new therapeutic agents.

References

Potential Therapeutic Applications of Cnidioside B Methyl Ester: A Technical Guide for Researchers

Disclaimer: Scientific literature explicitly detailing the therapeutic applications of Cnidioside B methyl ester is not currently available. This document synthesizes information on the known pharmacological activities of compounds isolated from Cnidium monnieri, the plant from which Cnidioside B is derived, to explore its potential therapeutic applications. The primary focus of existing research has been on other coumarins from this plant, most notably osthole.

Introduction

Cnidium monnieri (L.) Cuss., a plant used for centuries in traditional Chinese medicine, is a rich source of bioactive compounds, with over 429 constituents identified.[1] The primary active components are coumarins, which have demonstrated a wide array of pharmacological effects.[2][3] While research on this compound is lacking, the known therapeutic properties of other coumarins from Cnidium monnieri, such as osthole, imperatorin, and bergapten, provide a foundation for investigating its potential applications in various disease contexts.[4] This guide will explore these potential applications, drawing parallels from the activities of structurally related compounds from the same plant source.

Potential Therapeutic Areas

Based on the established bioactivities of Cnidium monnieri extracts and its isolated coumarins, this compound could plausibly be investigated for the following therapeutic applications:

Anti-Inflammatory Effects

Extracts from Cnidium monnieri and its primary coumarin, osthole, have demonstrated significant anti-inflammatory properties.[5][6][7] These effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response. Should this compound possess similar properties, it could be a candidate for the development of treatments for inflammatory conditions.

A plausible mechanism of action, based on related compounds, could involve the inhibition of pro-inflammatory mediators and cytokines. A hypothetical signaling pathway is depicted below.

Osteoporosis and Bone Health

Several coumarins from Cnidium monnieri, particularly osthole, have been shown to possess antiosteoporotic activity.[4] These compounds can promote the proliferation and activity of osteoblasts (bone-forming cells) while inhibiting bone resorption by osteoclasts (bone-breaking cells).[4] This suggests a potential application for this compound in the treatment of osteoporosis and other bone-related disorders.

| Compound | Bioactivity on Bone Cells | Reference |

| Osthole | Promoted proliferation and alkaline phosphatase activity of osteoblasts. Inhibited formation, differentiation, and TRAP activity of osteoclasts. | [4] |

| Bergapten | Demonstrated antiosteoporotic activity. | [4] |

| Imperatorin | Showed antiosteoporotic effects. | [4] |

Cytotoxic and Anticancer Potential

Certain coumarins isolated from Cnidium monnieri have exhibited cytotoxic activity against leukemia cell lines.[7] This opens the possibility for investigating this compound as a potential anticancer agent. The workflow for such an investigation would likely follow a standard preclinical drug discovery pipeline.

Antimicrobial and Antifungal Activities

Traditional use and modern studies have highlighted the antimicrobial and antifungal properties of Cnidium monnieri extracts.[2][8] These activities are attributed to its constituent coumarins.[8] Consequently, this compound could be evaluated for its efficacy against various bacterial and fungal pathogens.

Methodologies for Experimental Investigation

The following are detailed, albeit generalized, experimental protocols that could be adapted to investigate the potential therapeutic applications of this compound, based on methodologies used for similar compounds.

In Vitro Anti-Inflammatory Assay

-

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the NO concentration.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Osteoblast Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of osteoblast-like cells (e.g., UMR-106 or primary calvarial osteoblasts).

-

Cell Culture: UMR-106 cells are maintained in McCoy's 5A medium supplemented with 10% FBS.

-

Protocol:

-

Seed UMR-106 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

-

Replace the medium with a serum-free medium containing various concentrations of this compound.

-

Incubate the cells for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: Cell proliferation is expressed as a percentage of the control group (vehicle-treated cells).

Summary and Future Directions

While direct evidence is absent, the rich phytochemistry of Cnidium monnieri provides a strong rationale for investigating this compound for various therapeutic applications, including anti-inflammatory, anti-osteoporotic, and anticancer activities. The methodologies outlined in this guide offer a starting point for the preclinical evaluation of this compound. Future research should focus on the isolation and characterization of this compound, followed by systematic in vitro and in vivo studies to elucidate its pharmacological profile and mechanism of action. Such studies are essential to validate its potential as a novel therapeutic agent.

References

- 1. Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. Cnidium monnieri - Wikipedia [en.wikipedia.org]

- 4. Coumarins from Cnidium monnieri and their antiosteoporotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. chenlangbio.com [chenlangbio.com]

- 7. Cnidium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. Phytochemical Constituents and In vitro Pharmacological Response of Cnidium monnieri; A Natural Ancient Medicinal Herb - PMC [pmc.ncbi.nlm.nih.gov]

Cnidioside B Methyl Ester: A Literature Review for Drug Discovery Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cnidioside B methyl ester is a naturally occurring benzofuran glycoside. It has been identified in several medicinal plants, including Ammi majus L., Cnidium monnieri (L.) Cusson, Angelica furcijuga Kitag., and Ruta graveolens L.[1] While dedicated research on the biological activities of this compound is limited, its chemical structure as a benzofuran glycoside and its presence in plants with known therapeutic properties suggest its potential as a bioactive molecule. This technical guide provides a comprehensive review of the available literature on this compound, its plant sources, and the known biological activities of related compounds to inform future research and drug development efforts.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₁₀ | [1] |

| Molecular Weight | 412.39 g/mol | [1] |

| CAS Number | 158500-59-5 | [1] |

| Chemical Name | methyl 3-(6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-7-methoxybenzofuran-5-yl)propanoate | [1] |

Natural Sources

This compound has been isolated from the following plant species:

-

Ammi majus L. (Bishop's Weed): This plant is a well-known source of furanocoumarins like xanthotoxin and bergapten, which are used in the treatment of skin conditions such as psoriasis and vitiligo.[2][3][4][5][6] The plant also contains flavonoids with various reported pharmacological activities.[2][3][4][6]

-

Cnidium monnieri (L.) Cusson (Monnier's snowparsley): A traditional Chinese medicine herb, its fruits are rich in coumarins, particularly osthole, which has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-osteoporotic, and antitumor activities.[1][7][8][9]

-

Angelica furcijuga Kitag.: Species of the Angelica genus are known to contain coumarins, furanocoumarins, and essential oils with anti-inflammatory and cytotoxic properties.[10][11][12][13]

-

Ruta graveolens L. (Common Rue): This plant is known to contain a variety of secondary metabolites, including coumarins and alkaloids, with a history of use in traditional medicine.[1]

Biological Activities of Related Compounds and Source Plants

Benzofuran Derivatives: Compounds containing a benzofuran core structure are known to exhibit a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various benzofuran derivatives have shown potent activity against a range of bacteria and fungi.[14][15][16][17][18]

-

Anti-inflammatory Activity: Many natural and synthetic benzofurans have demonstrated anti-inflammatory properties.[18]

-

Antitumor and Cytotoxic Activity: Several benzofuran compounds have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[14][15][16][17]

-

Antioxidant Activity: The benzofuran scaffold is present in many natural compounds with significant antioxidant properties.[15][16][17]

Constituents of Source Plants: The plants from which this compound is isolated are rich in bioactive compounds, primarily coumarins and flavonoids.

-

Cnidium monnieri : The primary active constituents are coumarins, with osthole being the most studied. Osthole has shown anti-inflammatory, anti-allergic, and anti-osteoporotic effects.[1][8] The plant has also been investigated for its potential in treating skin diseases and male impotence.[1]

-

Ammi majus : This plant is a major source of furanocoumarins used in photochemotherapy for skin disorders.[2][3][4][5][6] Extracts have also shown antimicrobial and anti-inflammatory properties.[2][5]

-

Angelica Species: Various species of Angelica are used in traditional medicine for their anti-inflammatory and analgesic properties.[10] Their chemical constituents include coumarins and polysaccharides with demonstrated cytotoxic and antimicrobial activities.[10]

Potential Signaling Pathways of Interest

Given the known activities of related benzofurans and compounds from the source plants, the following signaling pathways may be relevant for future investigation of this compound.

Caption: Potential signaling pathways for this compound.

Suggested Experimental Protocols

Due to the lack of specific studies on this compound, the following are generalized experimental workflows that could be adapted to investigate its biological activities.

Workflow for In Vitro Anti-inflammatory Activity Screening

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Methodology (Example: Nitric Oxide Assay)

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for assessing in vitro cytotoxicity.

Detailed Methodology (Example: MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

This compound is a naturally occurring benzofuran glycoside with a chemical structure that suggests potential biological activity. While direct experimental evidence is currently lacking, its presence in medicinally important plants and the known pharmacological properties of related compounds highlight the need for further investigation. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive screening for its anti-inflammatory, antimicrobial, and cytotoxic properties. Elucidation of its mechanisms of action and identification of its molecular targets will be crucial for evaluating its potential as a lead compound in drug discovery programs. The experimental workflows and potential signaling pathways outlined in this guide provide a framework for initiating such investigations.

References

- 1. Cnidium monnieri - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. botanyjournals.com [botanyjournals.com]

- 4. CHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF AMMI MAJUS AND AMMI VISNAGA. A REVIEW | International Journal of Pharmacy and Industrial Research [ijpir.com]

- 5. scholars.direct [scholars.direct]

- 6. researchgate.net [researchgate.net]

- 7. [Progress in study of chemical constituents and anti-tumor activities of Cnidium monnieri] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemical Constituents and In vitro Pharmacological Response of Cnidium monnieri; A Natural Ancient Medicinal Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemical Composition and Biological Activity of Angelica L. Species | Georgian Scientists [journals.4science.ge]

- 11. Extraction of Functional Components from Freeze-Dried Angelica furcijuga Leaves Using Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. actascientific.com [actascientific.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Cnidioside B Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cnidioside B methyl ester is a naturally occurring furanocoumarin glucoside found in several plant species, most notably Ammi majus L., but also identified in Cnidium monnieri, Angelica furcijuga, and Ruta graveolens. Furanocoumarins as a class of compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Extracts from Ammi majus have been traditionally used to treat various skin conditions. The potential therapeutic applications of this compound and related compounds are of significant interest in drug discovery and development. These compounds and their derivatives are being investigated for their ability to modulate key cellular signaling pathways involved in inflammation and cancer.

This document provides a detailed protocol for the extraction and purification of this compound from plant material, primarily focusing on Ammi majus fruits (seeds), where it is found in notable concentrations. The protocol is a synthesized methodology based on established procedures for the extraction of furanocoumarins and glucosides from this plant.

Data Presentation: Extraction Yields

The efficiency of extraction is highly dependent on the solvent and method employed. The following table summarizes typical extraction yields from Ammi majus seeds using various techniques, providing a baseline for process optimization.

| Extraction Method | Solvent | Yield (%) | Reference |

| Maceration (48h) | Water | 17.08 | [1] |

| Infusion (1h) | Water | 25.47 | [1] |

| Soxhlet | Cyclohexane | 8.43 | [1] |

| Soxhlet | Ethyl Acetate | 14.44 | [1] |

| Soxhlet | Ethanol | 23.35 | [1] |

| Ordinary Reflux | n-hexane | 12.74 | |

| Pressurized Liquid Extraction (PLE/ASE) | Methanol | 28.81 |

Experimental Protocols

This section outlines a comprehensive, multi-step protocol for the extraction and purification of this compound from Ammi majus fruits.

Part 1: Preparation of Plant Material

-

Collection and Identification: Collect mature fruits of Ammi majus L. Ensure proper botanical identification of the plant material.

-

Drying: Clean the collected fruits and dry them in a shaded, well-ventilated area for approximately 15 days or until a constant weight is achieved.

-

Pulverization: Grind the dried fruits into a coarse powder using a mechanical grinder.

-

Storage: Store the powdered material in airtight containers in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Part 2: Extraction

This protocol describes a maceration-based extraction followed by partitioning, which is a common and effective method for obtaining a furanocoumarin-rich extract.

-

Initial Extraction (Maceration):

-

Weigh 100 g of the pulverized Ammi majus fruit powder.

-

Place the powder in a large glass container and add 500 mL of petroleum ether.

-

Seal the container and allow it to macerate for 24 hours at room temperature with occasional agitation.[2]

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude petroleum ether extract.

-

-

Solvent Partitioning for Glucoside Enrichment:

-

The initial petroleum ether or hexane extract will be rich in non-polar compounds. To enrich for more polar glucosides like this compound, a subsequent extraction of the plant material with a more polar solvent is necessary.

-

Take the residual plant material from the initial extraction and air-dry it to remove any remaining non-polar solvent.

-

Macerate the dried plant residue in 80% ethanol or methanol for 24-48 hours.

-

Filter the mixture and concentrate the hydroalcoholic extract using a rotary evaporator.

-

The resulting crude extract will contain a mixture of glucosides, including this compound.

-

Part 3: Purification

A multi-step chromatographic approach is recommended for the isolation of pure this compound.

-

Low-Pressure Column Chromatography (LPCC):

-

Prepare a silica gel (60-120 mesh) column.

-

Dissolve the concentrated hydroalcoholic extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is dichloromethane with an increasing proportion of ethyl acetate (from 100:0 to 20:80 v/v), followed by ethyl acetate with an increasing proportion of methanol.[2][3]

-

Collect fractions of 20-50 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water in appropriate ratios). Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a similar profile to the expected spot for this compound.

-

-

Further Purification by Centrifugal Partition Chromatography (CPC) or High-Speed Counter-Current Chromatography (HSCCC):

-

For higher purity, the enriched fractions from LPCC can be subjected to CPC or HSCCC. These techniques are highly effective for separating compounds with similar polarities.

-

A two-phase solvent system is required. A common system for separating furanocoumarins and their glucosides is n-hexane-ethyl acetate-methanol-water in various ratios (e.g., 10:8:10:9 v/v/v/v).[3]

-

The selection of the stationary and mobile phases (ascending or descending mode) will depend on the partition coefficient (K) of this compound in the chosen solvent system.

-

Operate the CPC/HSCCC instrument at an appropriate flow rate (e.g., 3 mL/min) and rotational speed (e.g., 1600 rpm).[3]

-

Monitor the effluent with a UV detector and collect the fractions corresponding to the peak of interest.

-

-

Purity Analysis:

-

Assess the purity of the isolated this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[3]

-

Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway Inhibition

Many furanocoumarins and other phytochemicals exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] This pathway is a central regulator of the inflammatory response.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Purification of Cnidioside B Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Cnidioside B methyl ester, a glucoside compound isolated from plants such as Ammi majus L.[1]. The protocol is designed for use with High-Performance Liquid Chromatography (HPLC), a cornerstone technique for the isolation and purification of natural products.[2][3]

This compound, with the molecular formula C19H24O10 and a molecular weight of 412.39, belongs to the benzofuran group of compounds. The purification of such glycosidic compounds is crucial for their further structural elucidation, biological activity screening, and potential drug development. Reversed-phase HPLC is the most common and effective method for separating moderately polar compounds like this compound.[4][5][6]

Experimental Protocols

This section outlines the complete workflow for the purification of this compound, from sample preparation to the final purification step.

Sample Preparation

Proper sample preparation is critical to obtaining a high-purity final product and to protect the HPLC column from contaminants.

a. Extraction:

-

Air-dry the plant material (e.g., fruits of Ammi majus L.) and grind it into a fine powder.

-

Extract the powdered material with a suitable solvent such as methanol or 80% ethanol using maceration or Soxhlet extraction.[3] A typical ratio would be 1:10 (w/v) of plant material to solvent.

-

Repeat the extraction process three times to ensure the complete extraction of the compound.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Preliminary Fractionation (Optional but Recommended):

-

The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or medium-pressure liquid chromatography (MPLC) to remove highly polar or non-polar impurities.[2]

-

For SPE, a C18 cartridge can be used. The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the conditioned cartridge. Elution is then performed with a stepwise gradient of methanol in water.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

HPLC Purification

A gradient elution reversed-phase HPLC method is recommended for the purification of this compound.

a. Instrumentation and Columns:

-

A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, a fraction collector, and data acquisition software is required.

-

A C18 reversed-phase column is the stationary phase of choice for this separation.[4][7] Typical column dimensions for preparative purification are 250 mm x 10 mm with a particle size of 5 µm.

b. Mobile Phase:

-

Solvent A: 0.1% (v/v) formic acid in HPLC-grade water. The acidic modifier helps to improve peak shape and resolution.[8][9]

-

Solvent B: Acetonitrile.

-

All solvents should be filtered through a 0.45 µm filter and degassed prior to use to prevent column blockage and baseline noise.[10]

c. Chromatographic Conditions:

-

Flow Rate: 4.0 mL/min

-

Detection: UV at 254 nm and 280 nm. Benzofuran derivatives typically exhibit UV absorbance in this range.

-